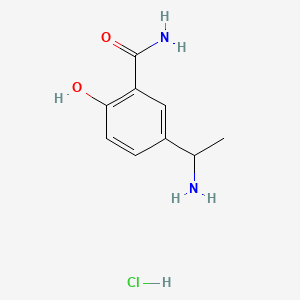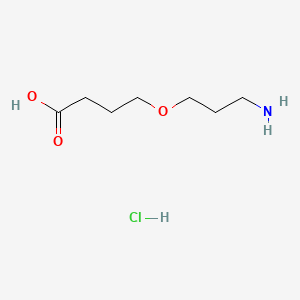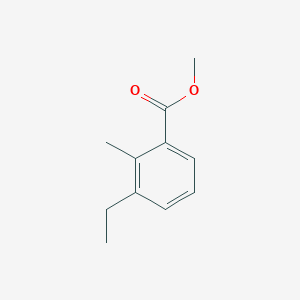![molecular formula C8H11N5 B13576481 3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13576481.png)
3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The unique structure of this compound, featuring an azidomethyl group, makes it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-pyrazole with azidomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the azide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the presence of the azide group, which can be explosive under certain conditions.
化学反应分析
Types of Reactions
3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azide group can yield amine derivatives.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the azidomethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrazoles, depending on the reagents and conditions used.
科学研究应用
3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole involves its interaction with specific molecular targets. The azidomethyl group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. Additionally, its derivatives may interact with enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-(chloromethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole
- 3-(bromomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole
- 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole
Uniqueness
The presence of the azidomethyl group in 3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole makes it unique compared to its analogs. This group imparts distinct reactivity and potential for bioorthogonal chemistry, which is not observed in its chloro, bromo, or hydroxymethyl counterparts.
属性
分子式 |
C8H11N5 |
|---|---|
分子量 |
177.21 g/mol |
IUPAC 名称 |
3-(azidomethyl)-1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole |
InChI |
InChI=1S/C8H11N5/c1-13-8-4-2-3-6(8)7(11-13)5-10-12-9/h2-5H2,1H3 |
InChI 键 |
OZBXNCCSJSFNJG-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(CCC2)C(=N1)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13576463.png)
![1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride](/img/structure/B13576473.png)

